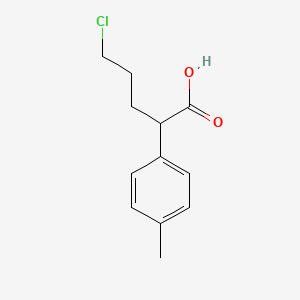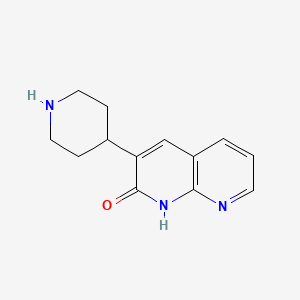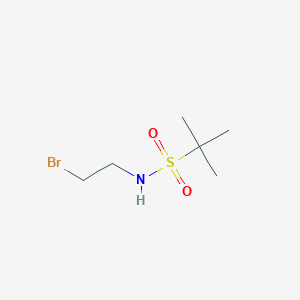
6-Acetoxy-1-hexyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetoxy-1-hexyne is an organic compound with the molecular formula C8H12O2 It is an ester formed from acetic acid and 5-hexyn-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetoxy-1-hexyne can be synthesized through the esterification reaction between acetic acid and 5-hexyn-1-ol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+HC≡C(CH2)4OH→CH3COO(CH2)4C≡CH+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using similar reaction conditions. The reaction mixture is typically heated under reflux to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain high-purity acetic acid 5-hexynyl ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and 5-hexyn-1-ol.
Oxidation: The ester can be oxidized under specific conditions to form various oxidation products, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Acetic acid and 5-hexyn-1-ol.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Substitution: Esters with different functional groups replacing the original ester group.
Scientific Research Applications
6-Acetoxy-1-hexyne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other esters and in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid 5-hexynyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of acetic acid and 5-hexyn-1-ol. In oxidation reactions, the triple bond in the hexynyl group can be targeted by oxidizing agents, leading to the formation of various oxidation products.
Comparison with Similar Compounds
Acetic acid hexyl ester: Similar structure but with a saturated hexyl group instead of the hexynyl group.
Acetic acid 5-hexenyl ester: Contains a double bond in the hexenyl group instead of a triple bond.
Acetic acid 3-hexynyl ester: Similar structure but with the triple bond located at a different position in the hexynyl group.
Uniqueness: 6-Acetoxy-1-hexyne is unique due to the presence of the triple bond in the hexynyl group, which imparts distinct chemical reactivity compared to its saturated and unsaturated analogs. This unique structure allows it to participate in specific reactions that are not possible with other esters, making it valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
hex-5-ynyl acetate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h1H,4-7H2,2H3 |
InChI Key |
LWEBMVKAVRUPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B8412854.png)



![Methyl 2-{4-[(4-fluorobenzyl)oxy]phenyl}acetate](/img/structure/B8412889.png)

